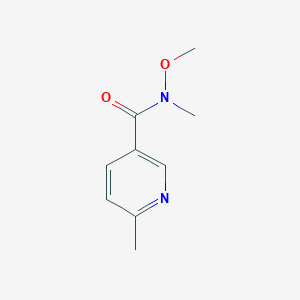

N-Methoxy-6,N-dimethyl-nicotinamide

Übersicht

Beschreibung

“N-Methoxy-6,N-dimethyl-nicotinamide” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.20 g/mol .

Molecular Structure Analysis

The molecular structure of “N-Methoxy-6,N-dimethyl-nicotinamide” consists of 25 bonds in total, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis

“N-Methoxy-6,N-dimethyl-nicotinamide” has a topological polar surface area of 42.4 Ų, a complexity of 185, and a rotatable bond count of 2 . Unfortunately, specific information about its density, melting point, and boiling point is not available from the sources.Wissenschaftliche Forschungsanwendungen

Antibacterial and Antibiofilm Properties

Scientific Field

This application falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

N-Methoxy-6,N-dimethyl-nicotinamide has been found to have antibacterial and antibiofilm properties. It has been used in the synthesis of nicotinamide derivatives, which have been investigated for their antibacterial and antibiofilm properties .

Methods of Application

The nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). These compounds were then investigated computationally. The antibacterial activity and antibiofilm properties were investigated experimentally .

Results or Outcomes

As a result, one of the derivatives, ND4, was found to be the best inhibitor candidate against Enterococcus faecalis .

Nonlinear Optical Applications

Scientific Field

This application falls under the field of Materials Science and Optics .

Summary of the Application

N-Methoxy-6,N-dimethyl-nicotinamide has been used in the synthesis of organic co-crystals for third harmonic nonlinear optical applications .

Methods of Application

The organic co-crystal was grown by slow evaporation method using ethanol solvent. The structural parameters and crystalline nature occurring in the co-crystal were analyzed by X-ray diffraction techniques. The functional groups and vibrational modes were analyzed by spectral studies .

Results or Outcomes

The polarizability and first-order hyperpolarizability of the co-crystal molecule obtained values 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .

Pharmaceutical Research

Scientific Field

This application falls under the field of Pharmaceutical Research .

Summary of the Application

N-Methoxy-6,N-dimethyl-nicotinamide serves as a crucial building block in the synthesis of innovative drug candidates. Its distinct molecular structure allows for the development of targeted therapies that address a wide range of health conditions, from neurological disorders to metabolic diseases .

Methods of Application

The specific methods of application in pharmaceutical research vary depending on the specific drug candidate being developed .

Results or Outcomes

The outcomes of this application are the development of innovative drug candidates that can address a wide range of health conditions .

Biosynthesis of Nicotinamide Mononucleotide

Scientific Field

This application falls under the field of Biochemistry and Biotechnology .

Summary of the Application

N-Methoxy-6,N-dimethyl-nicotinamide is used in the biosynthesis of Nicotinamide Mononucleotide (NMN), a naturally occurring biologically active nucleotide. NMN mainly functions via mediating the biosynthesis of NAD+ .

Methods of Application

The synthesis methods of NMN mainly include chemical synthesis and biosynthesis. With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .

Results or Outcomes

NMN supplementation effectively increases the level of NAD+. The impact of NMN on the treatment of various diseases is summarized .

Synthesis of Heterocyclic Compounds

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

N-Methoxy-6,N-dimethyl-nicotinamide is used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and fused heterocyclic derivatives .

Methods of Application

The specific methods of application in the synthesis of heterocyclic compounds vary depending on the specific compound being synthesized .

Results or Outcomes

These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Eigenschaften

IUPAC Name |

N-methoxy-N,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-5-8(6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAXSTPYTWGTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463667 | |

| Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-6,N-dimethyl-nicotinamide | |

CAS RN |

221615-71-0 | |

| Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

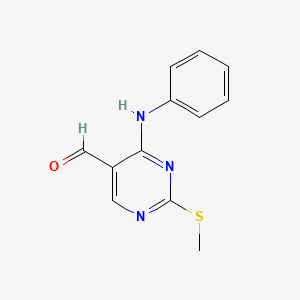

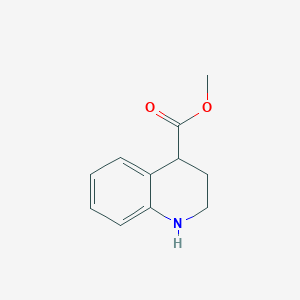

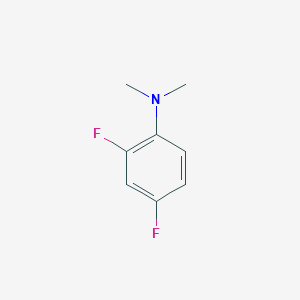

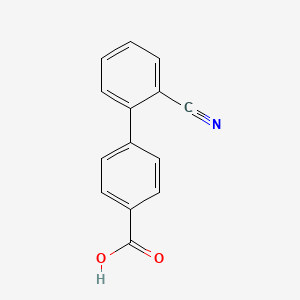

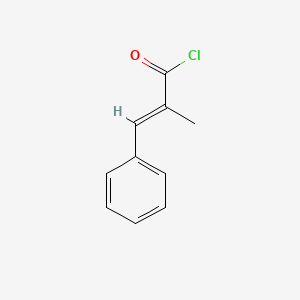

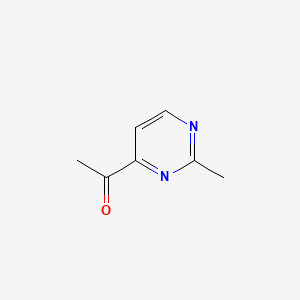

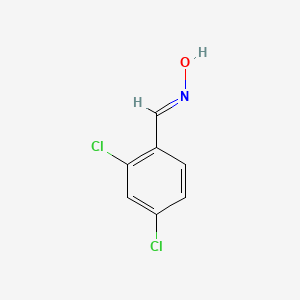

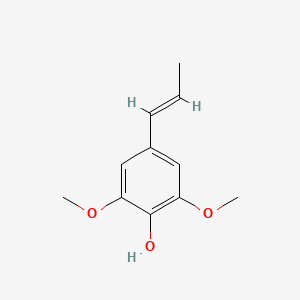

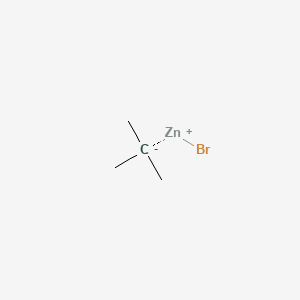

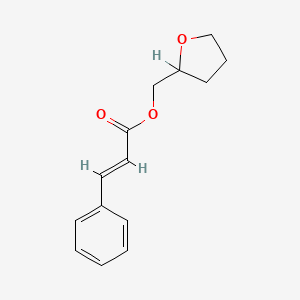

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

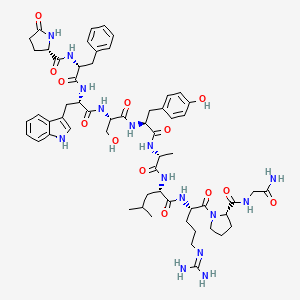

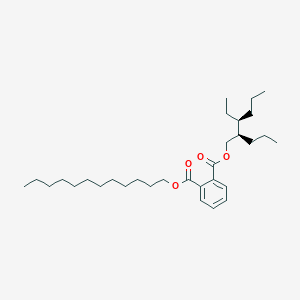

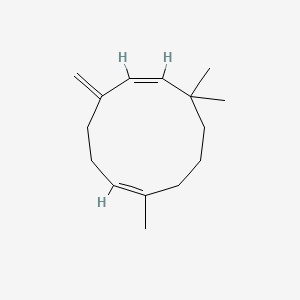

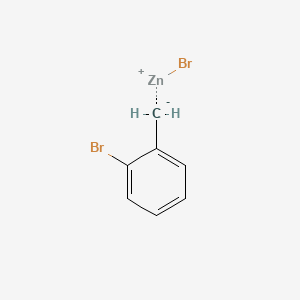

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.